molecular formula C9H7ClN4S B11052106 5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11052106
M. Wt: 238.70 g/mol
InChI Key: ZVQWBDDCFYSGCW-UHFFFAOYSA-N
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Description

5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2,3-dimethylthiophene-1-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with formamide under acidic conditions to yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioglycoside derivatives

Uniqueness

5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Its chlorine and methyl groups contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H7ClN4S

Molecular Weight

238.70 g/mol

IUPAC Name

7-chloro-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C9H7ClN4S/c1-4-5(2)15-8-6(4)7-11-3-12-14(7)9(10)13-8/h3H,1-2H3

InChI Key

ZVQWBDDCFYSGCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC=NN3C(=N2)Cl)C

Origin of Product

United States

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